

A Tale of Two Syntheses: Unraveling Novel Pathways to Retigeranic Acid A

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Compound of Interest

Compound Name: *Retigeranic acid*

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In the competitive landscape of natural product synthesis, the quest for elegant and efficient routes to complex molecules is a continuous driving force. This guide provides a comparative analysis of two recent and notable total syntheses of **(–)-Retigeranic Acid A**, a pentacyclic sesterterpenoid with a formidable molecular architecture. Published in 2023, the approaches by the research groups of Ding and Chen/Wang, both in the *Journal of the American Chemical Society*, showcase distinct and innovative strategies that push the boundaries of synthetic chemistry. This report will evaluate the novelty of these syntheses, presenting key data in a comparative format, detailing experimental protocols for pivotal reactions, and visualizing the strategic bond disconnections and reaction workflows.

Historical Context: The Shoulders of Giants

Prior to these recent contributions, the total synthesis of **Retigeranic Acid** had been accomplished by several groups, with the seminal works of Corey (1985) and Wender (1990) laying the foundational groundwork. Corey's synthesis of the racemic compound was a landmark achievement, employing a masterful Diels-Alder reaction to construct a key portion of the carbon framework. Wender's asymmetric synthesis introduced a novel arene-alkene photocycloaddition as a cornerstone of his strategy. These early syntheses, while groundbreaking, were often lengthy and required numerous steps to achieve the target molecule. The recent syntheses by Ding and Chen/Wang offer more concise and conceptually novel approaches, reflecting the evolution of synthetic methodology.

Comparative Analysis of Recent Syntheses

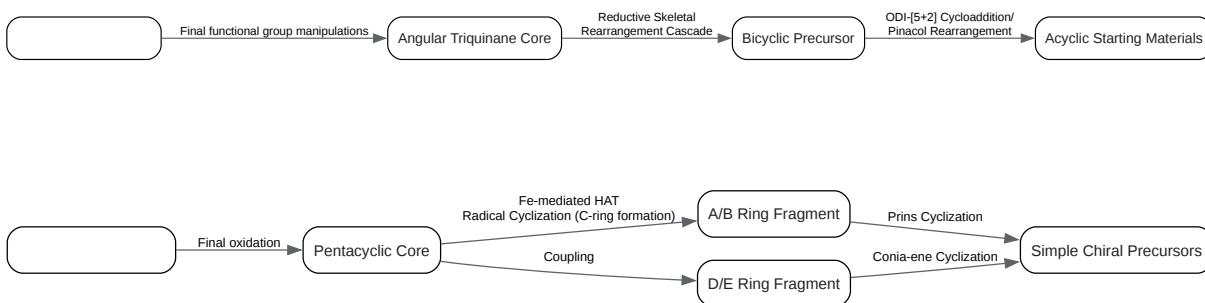
The two contemporary syntheses of **(–)-Retigeranic Acid A**, while both successful, diverge significantly in their core strategic approach. The Ding synthesis is characterized by a remarkable reductive skeletal rearrangement cascade, while the Chen/Wang synthesis employs a series of elegant cyclization reactions, including a late-stage radical cyclization to forge the final ring.

Metric	Ding Synthesis (2023)	Chen/Wang Synthesis (2023)[1]
Longest Linear Sequence	15 steps	18 steps
Overall Yield	5.1%	Not explicitly stated
Key Strategies	Reductive Skeletal Rearrangement, ODI-[5+2] Cycloaddition/Pinacol Rearrangement, Wolff Ring Contraction	Pt-catalyzed Conia-ene Cyclization, Intramolecular Diastereoselective Prins Cyclization, Fe-mediated Hydrogen Atom Transfer (HAT) Radical Cyclization
Starting Materials	Commercially available chiral building blocks	Commercially available chiral building blocks
Novelty	Unprecedented reductive skeletal rearrangement for the construction of the angular triquinane core.	Novel application of a late-stage, Baldwin-disfavored 5-endo-trig radical cyclization to form the sterically congested C-ring.

Table 1: Comparison of the 2023 Total Syntheses of **(–)-Retigeranic Acid A**

Strategic Visualization

To better understand the logic behind each synthesis, the following diagrams illustrate the key bond disconnections and overall workflow.



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References

- 1. pubs.acs.org [pubs.acs.org]
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